molecular formula C6H7FN2O2S B13298327 5-fluoro-N-methylpyridine-3-sulfonamide

5-fluoro-N-methylpyridine-3-sulfonamide

Cat. No.: B13298327
M. Wt: 190.20 g/mol
InChI Key: YAAJAWZAAVLLEX-UHFFFAOYSA-N
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Description

5-Fluoro-N-methylpyridine-3-sulfonamide is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-Fluoro-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and other biological processes.

    Medicine: Fluorinated pyridines are often explored for their potential therapeutic applications, including as enzyme inhibitors or drug candidates.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-fluoro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-methylpyridine-3-sulfonamide
  • 4-Fluoro-N-methylpyridine-3-sulfonamide
  • 5-Chloro-N-methylpyridine-3-sulfonamide

Uniqueness

5-Fluoro-N-methylpyridine-3-sulfonamide is unique due to the specific positioning of the fluorine atom, which can significantly impact its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits different reactivity and stability, making it a preferred choice in certain applications .

Properties

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

5-fluoro-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7FN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3

InChI Key

YAAJAWZAAVLLEX-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=CC(=C1)F

Origin of Product

United States

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